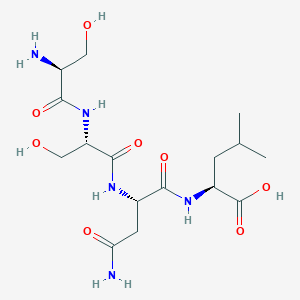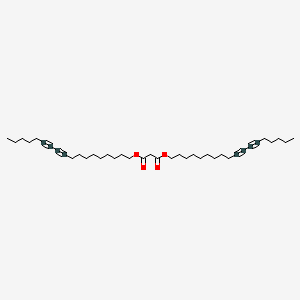
Dioctadeca-10,12-diyn-1-yl propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes two octadecadiynyl groups attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctadeca-10,12-diyn-1-yl propanedioate typically involves the esterification of propanedioic acid with 10,12-octadecadiyn-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and chromatography, are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctadeca-10,12-diyn-1-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the octadecadiynyl groups to double or single bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
- Substitution
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Eigenschaften
CAS-Nummer |
244189-35-3 |
|---|---|
Molekularformel |
C39H60O4 |
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
bis(octadeca-10,12-diynyl) propanedioate |
InChI |
InChI=1S/C39H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(40)37-39(41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-10,19-37H2,1-2H3 |
InChI-Schlüssel |
LPULMDBIHXAQMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC#CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC#CC#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
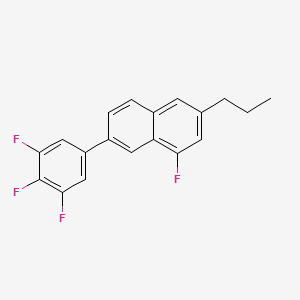
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
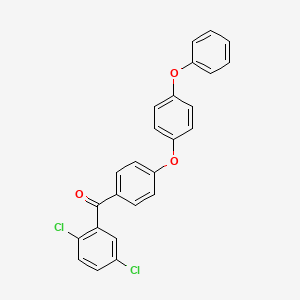
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
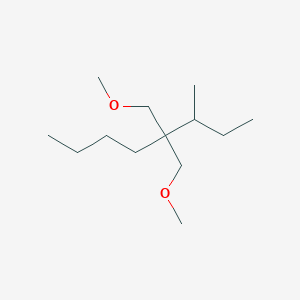
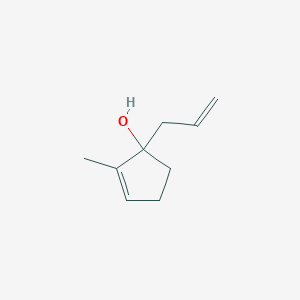
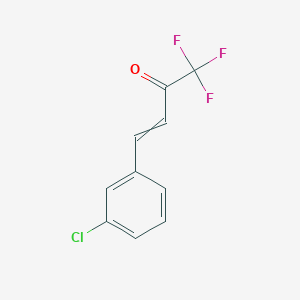
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
